molecular formula C16H14ClFO B1343424 4'-Chloro-3'-fluoro-3-(2-methylphenyl)propiophenone CAS No. 898789-64-5

4'-Chloro-3'-fluoro-3-(2-methylphenyl)propiophenone

Cat. No.: B1343424
CAS No.: 898789-64-5
M. Wt: 276.73 g/mol
InChI Key: QVNMGYBTKMXFRM-UHFFFAOYSA-N
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Description

4’-Chloro-3’-fluoro-3-(2-methylphenyl)propiophenone is an organic compound belonging to the class of aromatic ketones It is characterized by the presence of a chloro and fluoro substituent on the aromatic ring, along with a propiophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-chloro-3’-fluoro-3-(2-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous conditions and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of 4’-chloro-3’-fluoro-3-(2-methylphenyl)propiophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The chloro and fluoro substituents on the aromatic ring make this compound suitable for nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted aromatic compounds with new functional groups replacing the chloro or fluoro substituents.

Scientific Research Applications

4’-Chloro-3’-fluoro-3-(2-methylphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4’-chloro-3’-fluoro-3-(2-methylphenyl)propiophenone depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, resulting in modulation of biological processes.

Comparison with Similar Compounds

  • 4’-Chloro-3’-fluoro-3-(2-methylphenyl)acetophenone
  • 4’-Chloro-3’-fluoro-3-(2-methylphenyl)butyrophenone
  • 4’-Chloro-3’-fluoro-3-(2-methylphenyl)benzophenone

Comparison: 4’-Chloro-3’-fluoro-3-(2-methylphenyl)propiophenone is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific research applications.

Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-3-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO/c1-11-4-2-3-5-12(11)7-9-16(19)13-6-8-14(17)15(18)10-13/h2-6,8,10H,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNMGYBTKMXFRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644029
Record name 1-(4-Chloro-3-fluorophenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-64-5
Record name 1-(4-Chloro-3-fluorophenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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